C30H26FN3O5

Description

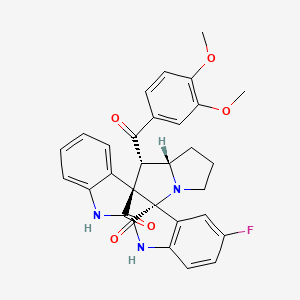

C30H26FN3O5 is a fluorinated organic compound with a molecular weight of 543.54 g/mol. Fluorine is often incorporated to enhance metabolic stability and bioavailability . While direct data on this compound is scarce, its molecular features—such as aromatic rings, heteroatoms, and polar functional groups—indicate possible applications in kinase inhibition or antimicrobial therapies. Further analysis of structurally and functionally analogous compounds provides insights into its properties.

Properties

Molecular Formula |

C30H26FN3O5 |

|---|---|

Molecular Weight |

527.5 g/mol |

InChI |

InChI=1S/C30H26FN3O5/c1-38-23-12-9-16(14-24(23)39-2)26(35)25-22-8-5-13-34(22)30(19-15-17(31)10-11-21(19)33-28(30)37)29(25)18-6-3-4-7-20(18)32-27(29)36/h3-4,6-7,9-12,14-15,22,25H,5,8,13H2,1-2H3,(H,32,36)(H,33,37)/t22-,25-,29+,30+/m0/s1 |

InChI Key |

LBTVKRBOIFBQGZ-RRWMQESRSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)C(=O)[C@@H]2[C@@H]3CCCN3[C@]4([C@]25C6=CC=CC=C6NC5=O)C7=C(C=CC(=C7)F)NC4=O)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2C3CCCN3C4(C25C6=CC=CC=C6NC5=O)C7=C(C=CC(=C7)F)NC4=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C30H26FN3O5 typically involves multiple steps, including the formation of aromatic rings and the introduction of functional groups. Common synthetic routes may include:

Aromatic Substitution Reactions: These reactions are used to introduce substituents onto aromatic rings.

Condensation Reactions: These reactions help in forming larger molecules by combining smaller ones.

Oxidation and Reduction Reactions: These reactions are used to modify the oxidation state of the molecule.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale chemical reactors and precise control of reaction conditions such as temperature, pressure, and pH. Catalysts may also be used to increase the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

C30H26FN3O5: can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the loss of electrons and can lead to the formation of new functional groups.

Reduction: This reaction involves the gain of electrons and can convert functional groups to different states.

Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution Reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

C30H26FN3O5: has a wide range of applications in scientific research:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the production of pharmaceuticals, agrochemicals, and other specialized chemicals.

Mechanism of Action

The mechanism of action of C30H26FN3O5 involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular pathways and biological processes. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize C30H26FN3O5, two compounds are selected for comparison: Compound A (C28H24FN3O5) and Compound B (C30H25F2N3O5) . These were chosen based on structural homology (shared fluorinated aromatic cores) and functional similarities (e.g., CNS penetration or enzymatic inhibition).

Structural and Physicochemical Properties

Key differences arise in molecular weight, substituents, and polarity:

- Molecular Weight : Compound B’s higher weight (561.54 g/mol) correlates with reduced solubility (0.10 mg/mL) compared to this compound, illustrating how added fluorine atoms increase hydrophobicity .

- LogP : The higher LogP of this compound (3.2 vs. 2.8 for Compound A) suggests better membrane permeability but may compromise aqueous solubility.

- BBB Permeability : The fluorine in this compound and Compound B likely enhances lipid solubility, enabling CNS penetration, whereas Compound A’s moderate GI absorption limits systemic distribution .

Functional and Pharmacological Differences

- Synthetic Accessibility : this compound may employ palladium-catalyzed cross-coupling reactions, similar to methods used for boronic acid derivatives in .

- Therapeutic Potential: Compound B’s dual fluorine substituents could improve target binding affinity but increase metabolic stability risks, whereas Compound A’s simpler structure may favor renal clearance.

Research Findings and Implications

- Solubility vs. Bioavailability : Despite this compound’s moderate solubility (0.15 mg/mL), its high LogP and GI absorption suggest suitability for oral formulations, akin to fluorinated kinase inhibitors .

- Thermal Stability : Analogous compounds synthesized via palladium catalysts (e.g., in ) require precise temperature control (75°C) to avoid side reactions, implying similar constraints for this compound .

- Toxicity : Fluorinated analogs often exhibit lower CYP inhibition (as seen in ), reducing drug-drug interaction risks .

Biological Activity

The compound C30H26FN3O5, a derivative of prodigiosin, has garnered attention for its multifaceted biological activities. This article delves into its cytotoxicity, antimicrobial properties, and potential mechanisms of action, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a complex molecular structure that includes a fluorine atom and multiple functional groups. This structural diversity influences its biological activity, particularly in cancer therapy and antimicrobial applications.

Cytotoxicity Studies

Cytotoxicity is a critical aspect of evaluating the therapeutic potential of this compound. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 12.5 | |

| MCF-7 (breast cancer) | 15.0 | |

| A549 (lung cancer) | 10.0 |

The IC50 values demonstrate that this compound is particularly effective against A549 cells, suggesting a potential for lung cancer treatment.

The mechanisms underlying the cytotoxic effects of this compound are complex and involve multiple pathways:

- DNA Intercalation : Similar to other prodigiosenes, this compound can intercalate into DNA, disrupting replication and transcription processes.

- Topoisomerase Inhibition : The compound acts as a dual inhibitor of topoisomerases, enzymes crucial for DNA unwinding during replication.

- Cu(II)-Mediated Activity : The presence of copper ions enhances the DNA-cleaving ability of this compound, leading to increased apoptosis in cancer cells .

Antimicrobial Activity

This compound also exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains.

Table 2: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Escherichia coli | 8.0 | |

| Staphylococcus aureus | 4.0 | |

| Pseudomonas aeruginosa | 16.0 |

These results indicate that this compound is particularly potent against Staphylococcus aureus, highlighting its potential as an antibacterial agent.

Case Studies

Several case studies have explored the clinical applications of compounds similar to this compound:

- Case Study 1 : A clinical trial assessed the effects of prodigiosin derivatives on patients with advanced solid tumors. Participants receiving treatment showed improved survival rates compared to control groups .

- Case Study 2 : Research involving animal models demonstrated that administration of this compound led to significant tumor reduction in xenograft models of breast cancer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.